Milnacipran hydrochloride
Description
Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) with the chemical name (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride. It is indicated for the treatment of fibromyalgia and major depressive disorder (MDD) . The compound has a molecular weight of 282.81 g/mol, CAS number 101152-94-7, and exists as a white crystalline powder with a melting point of 179–181°C . It exhibits high solubility in water (19 mg/mL) and absolute bioavailability of 85–90%, classifying it as a Biopharmaceutical Classification System (BCS) Class I drug (high solubility, high permeability) . Milnacipran’s pharmacological action involves preferential inhibition of norepinephrine (NE) reuptake (IC₅₀ = 100 nM) over serotonin (5-HT; IC₅₀ = 203 nM), with minimal affinity for dopamine (DA) transporters (IC₅₀ > 100,000 nM) .
Properties
IUPAC Name |
2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101152-94-7 | |
| Record name | Milnacipran hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of milnacipran hydrochloride involves a multi-step synthetic process. One method includes the reduction of a specific compound in an inert solvent using a reducer, followed by salification . The process involves five reaction steps to generate the intermediate compound, which is then reduced and salified to obtain this compound . The reaction conditions are mild, and the steps are simple to operate, making it suitable for industrial production .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity of the final product, making it economically efficient for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Milnacipran hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding amine derivatives .
Scientific Research Applications
Fibromyalgia Management
Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have demonstrated its efficacy in reducing pain and improving physical function among patients.
- Efficacy Studies : A systematic review analyzed five clinical trials involving 4,138 patients, revealing that approximately 41% of patients experienced at least a 30% reduction in pain with milnacipran 100 mg daily compared to 30% in the placebo group .
- Long-term Outcomes : In an extension study, patients who continued milnacipran treatment for up to one year showed a response rate ranging from 27.5% to 35.9% in terms of pain relief, fatigue reduction, and improved sleep quality .
Major Depressive Disorder (MDD)
Although milnacipran is not the first-line treatment for MDD, it is utilized for patients who may benefit from its dual-action mechanism on serotonin and norepinephrine. The drug's ability to enhance norepinephrine levels is particularly relevant for addressing symptoms like low energy and motivation associated with depression .
Case Study 1: Acute Prostatism
A case report highlighted acute prostatism occurring after initiation of milnacipran therapy in a patient treated for depression. Symptoms included disrupted urinary flow and incomplete bladder emptying, which resolved within 24 hours after discontinuation of the medication. This case underscores the importance of monitoring side effects associated with milnacipran use .
Case Study 2: Long-term Efficacy
In an observational study involving patients with fibromyalgia who had previously participated in clinical trials, long-term use of milnacipran was associated with sustained improvements in pain and functional outcomes over several months, emphasizing its potential as a chronic management option for fibromyalgia .
Adverse Effects
While milnacipran is effective, it is also associated with several adverse effects that clinicians must consider:
- Common Side Effects : Nausea, vomiting, constipation, dizziness, hot flushes, hypertension, palpitations, and tachycardia were reported more frequently among patients taking milnacipran compared to placebo groups .
- Monitoring Recommendations : Regular monitoring of blood pressure and pulse is advised due to the risk of hypertension and cardiovascular effects during treatment .
Mechanism of Action
Milnacipran hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic membrane, thereby increasing their concentrations in the synaptic cleft . This action helps in modulating pain signals and improving mood . The compound has a relatively balanced reuptake inhibition of both neurotransmitters, with a slight preference for norepinephrine . This balance is crucial for its effectiveness in treating fibromyalgia and depression .
Comparison with Similar Compounds
Antidepressant Effects
A multicenter trial demonstrated non-inferiority of venlafaxine ER (75–150 mg/day) to milnacipran (50–100 mg/day) in HAM-D17 response rates, though milnacipran showed better tolerability in patients with comorbid fibromyalgia .
Fibromyalgia Management
Milnacipran is FDA-approved for fibromyalgia, while duloxetine and venlafaxine are used off-label. Clinical trials highlight milnacipran’s efficacy in reducing pain severity scores by ≥30% in 35–40% of patients, comparable to duloxetine but with fewer metabolic interactions .
Formulation and Stability
This compound capsules (25–50 mg) contain dibasic calcium phosphate and carboxymethylcellulose calcium as excipients . In contrast, duloxetine’s enteric coating necessitates stringent storage conditions to prevent acid hydrolysis .
Biological Activity
Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the management of fibromyalgia and major depressive disorder (MDD). This compound exhibits significant biological activity by modulating neurotransmitter levels in the brain, which is crucial for its therapeutic effects.
Milnacipran functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic sites. The compound has been shown to have an IC50 of 203 nM for serotonin and 100 nM for norepinephrine, indicating a stronger affinity for norepinephrine transporters compared to serotonin transporters . This dual action increases the extracellular concentrations of these neurotransmitters, which is believed to alleviate symptoms associated with depression and fibromyalgia.
Pharmacokinetics
- Absorption : Milnacipran is well absorbed after oral administration, with a bioavailability that allows for effective plasma concentrations at therapeutic doses.
- Protein Binding : It has a low plasma protein binding rate of approximately 13%, which reduces the likelihood of drug-drug interactions through protein displacement .
- Metabolism : The drug undergoes minimal hepatic metabolism, primarily through desethylation and hydroxylation, leading to the formation of metabolites that are less active than the parent compound .
Clinical Efficacy
Milnacipran has been extensively studied in clinical trials for its effectiveness in treating fibromyalgia. A systematic review encompassing five major studies involving 4,138 patients revealed that:
- Pain Relief : Approximately 41% of patients experienced at least a 30% reduction in pain with a daily dose of 100 mg, compared to 30% in the placebo group. Higher doses (200 mg) did not significantly enhance this effect .
- Composite Endpoint : A composite endpoint combining pain relief and patient-reported improvement was achieved by 27% of patients on milnacipran 100 mg and 25% on 200 mg, while placebo responses ranged from 16% to 18% .
Adverse Effects
Despite its efficacy, milnacipran is associated with several adverse effects. In clinical trials, adverse events were reported in 86-87% of patients taking milnacipran, compared to 78% in the placebo group. Commonly reported side effects include:
Case Studies
A notable long-term study involved patients who continued treatment beyond initial trials. After one year, response rates for pain relief ranged from 27.5% to 35.9%, highlighting milnacipran's potential for sustained efficacy over extended periods .
Summary of Findings
| Parameter | Milnacipran (100 mg) | Placebo |
|---|---|---|
| Pain relief (≥30%) | 41% | 30% |
| Composite endpoint | 27% | 16-18% |
| Adverse events occurrence | 86-87% | 78% |
Q & A
Q. What are the validated analytical methods for quantifying Milnacipran hydrochloride in bulk and pharmaceutical formulations?
Validated methods include reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, employing columns like C18 (250 × 4.6 mm, 5 µm) and mobile phases combining phosphate buffer (pH 3.0–6.0) with acetonitrile or methanol in gradient/isocratic modes . Spectrophotometric methods using chromogenic agents (e.g., Eosin Y, benzofurazan) enable fluorometric or UV-Vis detection in plasma and urine, with λmax ranges of 540–550 nm for visible spectra and 275–285 nm for UV . Method validation follows ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) .
Q. How is this compound characterized for identity and purity in preclinical studies?
Characterization involves:
- Structural confirmation : FTIR (C=O stretch at ~1650 cm⁻¹, NH₂/NH bends at ~1600 cm⁻¹) and NMR (cyclopropane protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Purity assessment : HPLC with peak purity indices >99.5% and impurity profiling using stability-indicating methods (e.g., HPTLC for degradation products like N-desethyl milnacipran) .
- Solubility : Water (19 mg/mL) and DMSO (100 mM) .
Q. What experimental designs are used to assess Milnacipran’s stability under stress conditions?
Forced degradation studies apply:
- Acidic/alkaline hydrolysis : 0.1–1N HCl/NaOH at 60–80°C for 24–48 hours.
- Oxidative stress : 3–30% H₂O₂ at room temperature for 6 hours.
- Photolytic stress : Exposure to UV light (200–400 nm) for 48 hours .
Degradation products are quantified via RP-HPLC, with acceptance criteria of ≤5% total impurities .
Q. How is the pharmacokinetic profile of this compound determined in preclinical models?
Key parameters include:
- Bioavailability : ~85–90% in rabbit plasma, measured using LC-MS/MS with a lower limit of quantification (LLOQ) of 10 ng/mL .
- Cmax and Tmax : 2–4 hours post-oral administration in rabbits, aligning with human data .
- Tissue distribution : Brain-to-plasma ratio of 0.6–0.8, reflecting CNS penetration .
Q. What in vitro models elucidate Milnacipran’s mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI)?
- Transporter inhibition assays : IC₅₀ values of 100 nM (norepinephrine transporter, SLC6A2) and 203 nM (serotonin transporter, SLC6A4) in HEK293 cells expressing recombinant transporters .
- Selectivity profiling : Minimal activity at dopamine transporters (IC₅₀ >100,000 nM) and receptors (e.g., α₁-adrenergic, muscarinic) .
Advanced Research Questions
Q. How can researchers optimize chromatographic parameters to resolve Milnacipran from polar degradation products?
Strategies include:
- Column selection : Polar-embedded stationary phases (e.g., Zorbax SB-Phenyl) to enhance retention of polar degradants.
- Mobile phase adjustment : Use of ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to reduce tailing and improve resolution .
- Temperature control : Column heating (30–40°C) to reduce viscosity and enhance efficiency .
Q. How should contradictory data between in vitro dissolution and in vivo bioavailability be analyzed?
- BCS-based analysis : Milnacipran’s Class I (high solubility/permeability) classification suggests dissolution rate must exceed gastric emptying (typically ~15–30 minutes). Discrepancies arise if dissolution <85% in 30 minutes (USP Apparatus 1, 50 rpm, 0.01N HCl) .
- IVIVC modeling : Use Wagner-Nelson or Loo-Riegelman methods to correlate dissolution profiles (t₈₀% = 45–60 minutes) with plasma concentration-time curves .
Q. What methodologies validate Milnacipran’s long-term stability in accelerated storage conditions?
Q. How do researchers address variability in plasma protein binding assays for Milnacipran?
Q. What comparative studies differentiate Milnacipran’s efficacy from other SNRIs in fibromyalgia models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
